Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate
Description
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate (CAS 67845-93-6) is a hindered phenolic ester widely used as a light stabilizer (UV-2908) in polymers. Its molecular formula is C₃₁H₅₄O₃, with a molecular weight of 474.76 g/mol . Structurally, it features a 3,5-di-tert-butyl-4-hydroxybenzoate moiety esterified with a hexadecyl (C16) chain, providing excellent UV resistance and thermal stability. It is primarily applied in polyolefins (e.g., PP, PE) for films, tapes, and molded products .
Properties
IUPAC Name |
hexadecyl 3,5-ditert-butyl-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-29(33)25-23-26(30(2,3)4)28(32)27(24-25)31(5,6)7/h23-24,32H,8-22H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYMWGXNIUZYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052382 | |
| Record name | Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals | |
| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, hexadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
67845-93-6 | |
| Record name | Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67845-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palmityl 3,5-di-tert-butyl-4-hydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, hexadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl 3,5-bis-tert-butyl-4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PALMITYL 3,5-DI-TERT-BUTYL-4-HYDROXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S43L542RUG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzoic acid with hexadecanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction is carried out in batch reactors, and the product is purified using techniques such as distillation and crystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Ester and ether derivatives.
Scientific Research Applications
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its antioxidant properties and potential protective effects on biological systems.
Medicine: Explored for its potential use in drug formulations to enhance stability and shelf life.
Industry: Widely used in the plastics industry as a UV stabilizer to protect materials from photodegradation.
Mechanism of Action
The primary mechanism of action of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate involves its ability to scavenge free radicals. The compound absorbs ultraviolet light and converts it into less harmful energy, thereby preventing the formation of free radicals that can cause degradation of materials . The molecular targets include reactive oxygen species, and the pathways involved are primarily related to antioxidant defense mechanisms .
Comparison with Similar Compounds
Structural and Physical Properties
Tetradecyl 3,5-di-tert-butyl-4-hydroxybenzoate
- Molecular Formula : C₂₉H₅₀O₃
- Molecular Weight : 447.38 g/mol (calculated from C₂₉H₅₀O₃)
- Key Differences : Shorter alkyl chain (tetradecyl, C14 vs. hexadecyl, C16) reduces molecular weight by ~27 g/mol. NMR data (¹H and ¹³C) and elemental analysis (C: 77.97%, H: 11.28%, O: 10.74%) confirm structural integrity .
- Implications : Lower molecular weight may result in slightly higher volatility and reduced compatibility with long-chain polymers compared to the hexadecyl derivative.
2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate (EVERSTAB 120)
- Molecular Formula : C₃₄H₅₂O₃
- Key Differences : Aromatic ester group (2,4-di-tert-butylphenyl) replaces the hexadecyl chain.
- Applications : Broader polymer compatibility, including PS, PU, adhesives, and coatings .
- Thermal Properties : Higher melting temperature due to rigid aromatic structure, enhancing performance in high-temperature processing .
Fatty Acid Esters (e.g., Hexadecyl Hexadecanoate)
- Example: Hexadecanoic acid, hexadecyl ester (CAS 67845-93-6 analog, M4 in )
- Key Differences: Lack of phenolic antioxidant group; linear aliphatic structure.
- Migration Behavior: In starch-based biopolymers, hexadecyl esters of fatty acids (e.g., M4) show reduced migration rates (14.9 ± 0.6 mg/kg after repeated use) compared to phenolic esters, suggesting better matrix retention .
Performance in Polymer Stabilization
- This compound: Excels in UV absorption (290–400 nm) and radical scavenging due to hindered phenol group .
- EVERSTAB 120 : Superior in high-melting polymers but lacks alkyl chain flexibility for polyolefin optimization .
Market and Commercial Variants
Biological Activity
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate (CAS No. 67845-93-6) is a synthetic compound primarily recognized for its antioxidant properties and applications in various fields such as material science, food safety, and pharmaceuticals. This article explores its biological activity, detailing its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 474.77 g/mol. The compound features a long hexadecyl chain which contributes to its solubility and stability in various matrices.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 474.77 g/mol |
| Density | 0.936 g/cm³ |
| Boiling Point | 539.2 °C |
| Melting Point | 59-61 °C |
The primary mechanism through which this compound exhibits biological activity is its ability to scavenge free radicals . This property is crucial in preventing oxidative stress in biological systems, which can lead to cellular damage and various diseases.
- Antioxidant Activity : The compound acts as a free radical scavenger, effectively neutralizing reactive oxygen species (ROS) that can cause oxidative damage to lipids, proteins, and DNA.
- Stabilization of Biological Materials : By absorbing UV light, it prevents photodegradation of materials, thereby enhancing the stability of biological formulations.
1. Pharmaceuticals
This compound is explored for its potential in drug formulations where it enhances the stability and shelf life of active pharmaceutical ingredients (APIs). Its antioxidant properties are particularly valuable in preventing degradation during storage.
2. Food Science
In food packaging, this compound is used to prevent the degradation of plastic materials that come into contact with food. Its incorporation into packaging can extend the shelf life of food products by protecting against oxidative spoilage.
3. Material Science
The compound serves as a light stabilizer in plastics, particularly polyethylenes and polypropylenes. It prevents material degradation when exposed to UV light, thus prolonging the lifespan of plastic products.
4. Mycology
Research indicates that this compound can inhibit the radial growth of certain fungi. This property can be useful in agricultural applications to control fungal pathogens.
Case Studies and Research Findings
- Antioxidant Efficacy : A study demonstrated that this compound effectively reduced lipid peroxidation in cellular models exposed to oxidative stress conditions.
- Fungal Inhibition : Experimental results showed that applying this compound to fungal growth media significantly inhibited mycelial growth of specific fungal strains, indicating potential use as a biopesticide.
- Stabilization in Food Packaging : Research highlighted that incorporating this compound into food packaging materials significantly improved their resistance to UV-induced degradation, thereby maintaining the integrity of the packaged food.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structure of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate in synthetic chemistry?
- Methodological Answer :
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, phenolic O-H stretch).
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H and ¹³C NMR (e.g., tert-butyl protons at δ ~1.4 ppm, hexadecyl chain signals).
- Mass Spectrometry (MS) : Verify molecular weight (474.76 g/mol) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns with UV detection at 280 nm (phenolic absorption).
- References : .
Q. How does the molecular structure of this compound contribute to its role as a UV stabilizer in polymers?
- Methodological Answer :
- The 3,5-di-tert-butyl-4-hydroxyphenyl group acts as a radical scavenger, neutralizing free radicals generated by UV exposure via hydrogen donation from the phenolic -OH group.
- The hexadecyl chain enhances compatibility with non-polar polymer matrices (e.g., polyolefins), ensuring uniform dispersion and long-term stability.
- Experimental Validation : Compare polymer films with/without the stabilizer using accelerated UV weathering tests (ASTM G154) and measure carbonyl index via FTIR.
- References : .
Q. What are the critical safety precautions for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315, H319).
- Ventilation : Use fume hoods to prevent inhalation of dust (GHS H335).
- Spill Management : Collect solid residues with non-sparking tools and dispose as hazardous waste.
- Storage : Keep in sealed containers at 2–8°C in dry conditions to prevent degradation.
- References : .
Advanced Research Questions
Q. How can researchers resolve discrepancies in thermal stability data for this compound across different polymer matrices?
- Methodological Answer :
- Controlled Thermo-Gravimetric Analysis (TGA) : Conduct TGA under identical conditions (heating rate: 10°C/min, N₂ atmosphere) for the compound in polyethylene, polypropylene, and polystyrene matrices.
- Matrix Interaction Analysis : Use differential scanning calorimetry (DSC) to study crystallinity effects and Fourier-transform infrared spectroscopy (FTIR) to detect chemical interactions.
- Statistical Validation : Apply ANOVA to compare degradation temperatures (Td) across matrices and identify outliers.
- References : .
Q. What experimental strategies optimize the concentration of this compound in polymer formulations to balance UV stability and mechanical properties?
- Methodological Answer :
- Gradient Concentration Testing : Prepare polymer films with 0.1–2.0 wt% stabilizer and subject them to:
- UV Exposure : ASTM G155 (xenon-arc lamp, 1000 h) to assess yellowness index (ASTM E313).
- Mechanical Testing : Tensile strength (ASTM D638) and elongation-at-break measurements.
- Data Correlation : Use response surface methodology (RSM) to model the optimal concentration for minimal UV degradation and maximal mechanical retention.
- References : .
Q. How can the antioxidant mechanism of this compound be evaluated under varying environmental conditions?
- Methodological Answer :
- Accelerated Aging Tests : Expose stabilized polymers to UV radiation, elevated temperatures (70°C), and humidity (85% RH) to simulate harsh environments.
- Oxidation Induction Time (OIT) : Measure OIT via DSC (ASTM D3895) to quantify antioxidant efficiency.
- Electron Paramagnetic Resonance (EPR) : Detect and quantify radical species in real-time during degradation.
- References : .
Data Contradiction Analysis
Q. How to address conflicting reports on the solubility of this compound in organic solvents?
- Methodological Answer :
- Systematic Solubility Screening : Test solubility in toluene, chloroform, and THF at 25°C and 50°C using gravimetric methods (ASTM E1148).
- Purity Verification : Ensure compound purity via HPLC before testing.
- Particle Size Control : Standardize particle size (e.g., <50 µm via ball milling) to eliminate variability.
- References : .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
